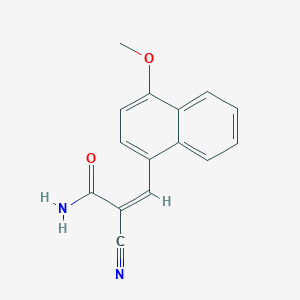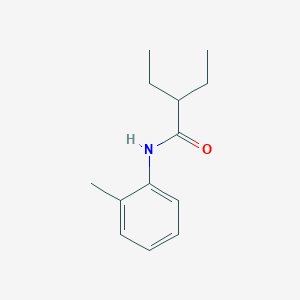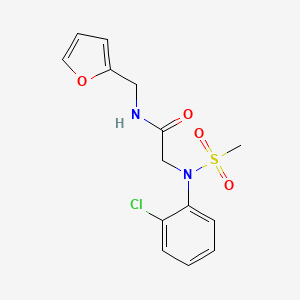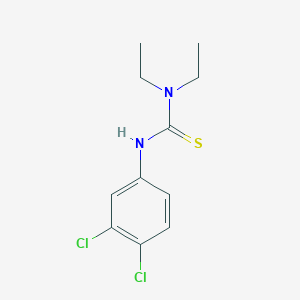
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as MANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of naphthyl acrylamides and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the inhibition of various enzymes, including protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This inhibition leads to the activation of downstream signaling pathways, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. The compound has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments is its potent inhibitory activity against various enzymes, making it a valuable tool for studying cell signaling pathways. However, one of the limitations of using 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide. One of the potential areas of research is the development of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the synthesis of novel 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide derivatives with improved solubility and potency. Additionally, the potential applications of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in material science, such as the development of sensors and electronic devices, should also be explored.
Conclusion:
In conclusion, 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent inhibitory activity against various enzymes and has been shown to exhibit anticancer and anti-inflammatory activity. While there are some limitations to using 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments, its unique chemical properties make it a valuable tool for studying cell signaling pathways. Future research on 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide should focus on the development of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide-based drugs and the synthesis of novel 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide derivatives with improved solubility and potency.
Synthesis Methods
The synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the reaction of 4-methoxy-1-naphthylamine and acryloyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. This method has been reported to yield high-quality 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide with a purity of over 95%.
Scientific Research Applications
2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. 2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10(8-11(9-16)15(17)18)12-4-2-3-5-13(12)14/h2-8H,1H3,(H2,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIYBDWLGGRPCW-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide](/img/structure/B5792970.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)
![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)

![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)


![4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5793016.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)

